5-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
5-(2-CHLOROPHENYL)-7-(4-METHYLPIPERAZIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, substituted with various functional groups such as chlorophenyl, methylpiperazinyl, and phenyl groups
Preparation Methods
The synthesis of 5-(2-CHLOROPHENYL)-7-(4-METHYLPIPERAZIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors.
Pyrimidine Ring Formation: The pyrimidine ring is then constructed by reacting the thiazole intermediate with suitable amidine or guanidine derivatives.
Substitution Reactions: The final compound is obtained by introducing the chlorophenyl, methylpiperazinyl, and phenyl groups through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
5-(2-CHLOROPHENYL)-7-(4-METHYLPIPERAZIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: It has been investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: Research has focused on its pharmacological properties, exploring its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-CHLOROPHENYL)-7-(4-METHYLPIPERAZIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 5-(2-CHLOROPHENYL)-7-(4-METHYLPIPERAZIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE include other thiazolopyrimidines with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical and biological properties. Some examples of similar compounds include:
- 5-(2-BROMOPHENYL)-7-(4-METHYLPIPERAZIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE
- 5-(2-METHOXYPHENYL)-7-(4-METHYLPIPERAZIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE
The uniqueness of 5-(2-CHLOROPHENYL)-7-(4-METHYLPIPERAZIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C22H20ClN5S2 |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C22H20ClN5S2/c1-26-11-13-27(14-12-26)20-18-21(25-19(24-20)16-9-5-6-10-17(16)23)28(22(29)30-18)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI Key |
NFZFRRXZTGEVIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2SC(=S)N3C4=CC=CC=C4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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